molecular formula C3H8NO6P B14395214 (3-Hydroxy-2-nitropropyl)phosphonic acid CAS No. 89873-28-9

(3-Hydroxy-2-nitropropyl)phosphonic acid

Cat. No.: B14395214
CAS No.: 89873-28-9
M. Wt: 185.07 g/mol
InChI Key: SHPNMMVXXKFVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-2-nitropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group, a hydroxy group, and a nitro group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-2-nitropropyl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-nitropropyl chloride with phosphorous acid in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxy-2-nitropropyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the hydroxy group.

Major Products:

    Oxidation: Formation of 3-oxo-2-nitropropyl phosphonic acid.

    Reduction: Formation of 3-hydroxy-2-aminopropyl phosphonic acid.

    Substitution: Formation of various substituted phosphonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxy-2-nitropropyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of flame retardants and corrosion inhibitors due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-nitropropyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    (3-Hydroxy-2-nitropropyl)phosphonic acid: Unique due to the presence of both hydroxy and nitro groups.

    2-Aminoethylphosphonic acid: Contains an amino group instead of a nitro group.

    3-Hydroxypropylphosphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: this compound stands out due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structural features make it a versatile compound for research and industrial purposes.

Properties

CAS No.

89873-28-9

Molecular Formula

C3H8NO6P

Molecular Weight

185.07 g/mol

IUPAC Name

(3-hydroxy-2-nitropropyl)phosphonic acid

InChI

InChI=1S/C3H8NO6P/c5-1-3(4(6)7)2-11(8,9)10/h3,5H,1-2H2,(H2,8,9,10)

InChI Key

SHPNMMVXXKFVOJ-UHFFFAOYSA-N

Canonical SMILES

C(C(CP(=O)(O)O)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.